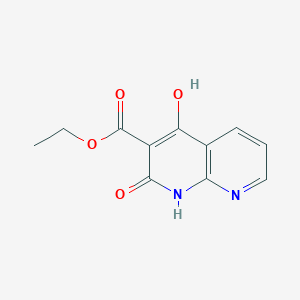

Ethyl 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-2-17-11(16)7-8(14)6-4-3-5-12-9(6)13-10(7)15/h3-5H,2H2,1H3,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOHNPZFKJNMKDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(NC1=O)N=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716371 | |

| Record name | Ethyl 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186189-28-5 | |

| Record name | Ethyl 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate typically involves the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a green catalyst in ethanol. This reaction is promoted by ultrasound and yields the desired product in excellent yield (87%) after 55 minutes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of green catalysts and environmentally friendly solvents like ethanol suggests that industrial synthesis could be optimized for large-scale production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding quinolones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various quinolone derivatives, reduced hydroxyl compounds, and substituted aromatic compounds.

Scientific Research Applications

- Melting Point: Not available

- Boiling Point: Not available

- Density: Not available

- LogP: 0.80540 (indicating moderate lipophilicity)

Medicinal Chemistry

Ethyl 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate has been investigated for its potential therapeutic effects. Research indicates that it may exhibit anti-inflammatory and analgesic properties.

Case Study: Anti-inflammatory Activity

A study published in the European Journal of Medicinal Chemistry demonstrated that derivatives of naphthyridine compounds, including ethyl 4-hydroxy derivatives, showed promising anti-inflammatory activity in animal models, suggesting their potential as new anti-inflammatory agents .

Synthetic Chemistry

This compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity can be exploited in various organic synthesis pathways.

Case Study: Synthesis of Derivatives

Research conducted by Prousis et al. (2013) outlined methods for synthesizing various derivatives of naphthyridine using this compound as a starting material. The derivatives exhibited enhanced biological activities compared to their parent compound .

Biological Studies

The compound's structure allows it to interact with biological systems, making it a candidate for studies on enzyme inhibition and receptor binding.

Case Study: Enzyme Inhibition

A study highlighted in the Journal of Heterocyclic Chemistry explored the inhibitory effects of naphthyridine derivatives on certain enzymes involved in metabolic pathways. Ethyl 4-hydroxy derivatives were shown to inhibit enzymes effectively, indicating their potential as leads for drug development .

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but its ability to interact with nucleic acids and proteins is a key factor in its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Their Impacts

Table 1: Key Structural Analogs and Properties

Structural and Functional Analysis

1-Phenyl Derivative (C₁₇H₁₄N₂O₄)

- Synthesis : Prepared via cyclization of pyrido[2,3-d][1,3]oxazines with diethyl malonate (85% yield) .

- Applications : Broader drug research utility due to improved stability and target affinity .

1-Ethyl-7-Methyl Derivative (C₁₂H₁₃N₂O₃)

- Key Differences : Ethyl and methyl groups enhance metabolic stability and antibacterial activity, mimicking nalidixic acid derivatives .

- Synthesis: Partial aminolysis of esters yields carboxamides, a common prodrug strategy .

5-Chloro Derivative (C₁₁H₉ClN₂O₄)

- Key Differences : Chlorine at position 5 introduces electron-withdrawing effects, increasing reactivity for nucleophilic substitution .

- Safety : Higher toxicity risk due to halogen presence, requiring stringent handling .

Quinoline Analog (C₁₂H₁₁NO₄)

- Core Difference: Quinoline scaffold (nitrogen at positions 1 and 8 vs. 1 and 8 in naphthyridine) alters hydrogen-bonding and π-stacking interactions .

- Synthesis : Uses N-substituted anilines and triethyl methanetricarboxylate under green chemistry conditions .

Biological Activity

Ethyl 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS No. 1186189-28-5) is a synthetic compound belonging to the naphthyridine family, recognized for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a naphthyridine core with functional groups such as a hydroxy group and a carbonyl group. Its molecular formula is with a molecular weight of approximately 234.21 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

Target Interactions

- Enzymatic Inhibition : this compound has been shown to inhibit topoisomerase II (Topo II), an enzyme crucial for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells, making it a candidate for anticancer therapy.

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against several strains of bacteria, suggesting its potential use in treating bacterial infections. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.

Anticancer Properties

Research indicates that compounds in the naphthyridine family can induce apoptosis in cancer cells. For instance, studies have demonstrated that this compound can induce cell cycle arrest in the G2/M phase in various human cancer cell lines such as HepG2 and MCF-7.

Case Study: Topoisomerase II Inhibition

A study highlighted that this compound showed significant cytotoxicity against HepG2 cells with an IC50 value indicating effective inhibition of Topo II at low concentrations (around 5 μM). This suggests its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound has demonstrated broad-spectrum antibacterial activity. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 μg/mL |

| Escherichia coli | 20 μg/mL |

| Pseudomonas aeruginosa | 25 μg/mL |

The observed MIC values indicate that this compound could be a promising candidate for further development into an antibacterial agent .

Summary of Key Studies

- Anticancer Activity : The compound has been shown to induce apoptosis in various cancer cell lines through Topo II inhibition.

- Antimicrobial Effects : Demonstrated effectiveness against multiple bacterial strains with varying MIC values.

- Pharmacokinetics : Ongoing research is evaluating the metabolic stability, solubility, permeability, and partition coefficient of this compound to understand its pharmacokinetic profile better .

Q & A

Q. What are the common synthetic routes for Ethyl 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, and what challenges arise during scale-up?

The compound is typically synthesized via cyclization reactions. A prominent method involves refluxing malonate derivatives (e.g., diethyl malonate) with substituted naphthyridine precursors in diphenyl ether, yielding intermediates like ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, which is further functionalized . However, diphenyl ether poses environmental and safety risks due to its toxicity and flammability . Alternative "green" solvents, such as triethyl methane tricarboxylate, have been proposed to mitigate these issues, though they may require optimization of reaction temperatures (e.g., 215–220°C) to maintain yields . Scale-up challenges include managing byproducts (e.g., 4-hydroxy-1,2-dihydroquinolin-2-one at 2.4–5.6% in lab conditions) and ensuring efficient drying agents (e.g., molecular sieves) to suppress hydrolysis .

Q. How is the structural integrity of this compound validated in synthetic chemistry research?

Post-synthesis characterization relies on techniques like IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and thin-layer chromatography (TLC) for purity assessment using solvent systems like CHCl₃:MeOH (4:1) . Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is critical for resolving ambiguities in tautomeric forms or regiochemistry, particularly given the compound’s potential for keto-enol tautomerism .

Advanced Research Questions

Q. What strategies address contradictory data in reaction yields when using different alkylating agents?

Discrepancies in yields (e.g., 49–91% for aminolysis or bromination ) often stem from steric and electronic effects of substituents. For example, benzyl chloride derivatives (e.g., p-chlorobenzyl chloride) may exhibit lower reactivity due to electron-withdrawing groups, requiring harsher conditions (reflux vs. microwave-assisted synthesis) . Systematic screening of bases (e.g., NaH vs. K₂CO₃) and solvents (polar aprotic vs. non-polar) can optimize nucleophilic substitution efficiency. Computational tools like density functional theory (DFT) may further elucidate transition states to rationalize yield variations .

Q. How can computational methods enhance the design of 1,8-naphthyridine derivatives with improved bioactivity?

In silico approaches, such as molecular docking (e.g., AutoDock Vina), predict binding affinities to biological targets (e.g., bacterial DNA gyrase) by modeling interactions between the naphthyridine core and active-site residues . ADMET prediction tools (e.g., SwissADME) assess drug-likeness parameters like logP (optimal range: 1–3) and aqueous solubility, while PASS analysis identifies potential pharmacological activities (e.g., antibacterial or kinase inhibition) . For instance, ethyl 7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate, a fluoroquinolone precursor, was optimized using these methods to improve bioavailability .

Q. What mechanistic insights explain regioselectivity in cyclization reactions involving malonate derivatives?

Cyclization regioselectivity is governed by electronic and steric factors. For example, diethyl malonate preferentially attacks the α-position of pyrido[2,3-d][1,3]oxazines due to the electron-deficient nature of the naphthyridine ring, forming ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate (85% yield) . Competing pathways (e.g., nitroacetate vs. malonate additions) can be analyzed via kinetic studies and intermediate trapping. High-resolution mass spectrometry (HRMS) and ¹³C NMR are essential for tracking isotopic labeling in mechanistic probes .

Methodological Considerations

Q. How can researchers mitigate solvent-related toxicity without compromising reaction efficiency?

Replace diphenyl ether with biodegradable alternatives like triethyl orthoacetate or cyclopentyl methyl ether (CPME), which offer comparable boiling points (150–200°C) and low toxicity . For microwave-assisted reactions, DMF or acetonitrile can achieve rapid heating (140°C, 2 hours) with reduced solvent volumes .

Q. What analytical workflows resolve tautomeric or polymorphic ambiguities in crystallographic studies?

Combine single-crystal XRD (via SHELXL ) with solid-state NMR to distinguish tautomers. For example, the keto form (C=O at 2.15 Å) vs. enol form (C–O at 1.35 Å) can be differentiated using hydrogen-bonding patterns. ORTEP-3 or WinGX software visualizes disorder models and refines occupancy ratios .

Data Highlights

-

Synthetic Yields :

-

Computational Predictions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.